molecular formula C7H11N3O2S B2544487 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 850497-29-9

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2544487
CAS No.: 850497-29-9
M. Wt: 201.24
InChI Key: DRKWENSNGWTOBC-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.24. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

  • Synthesis and Antibacterial Evaluation : Novel derivatives of pyrazole-1-carbothioamide, similar to the specified compound, have been synthesized and shown to possess promising antibacterial activities (Pitucha et al., 2010).
  • Antifungal Evaluation : Certain derivatives have demonstrated significant antifungal activity against various fungal pathogens, suggesting their potential in antifungal applications (Gupta & Gupta, 2016).

Anti-corrosive Properties

  • Corrosion Inhibition : The compound has shown to be effective in inhibiting corrosion of carbon steel in acid solutions, indicating its potential as an anti-corrosive agent in industrial applications (Deyab et al., 2019).

Neuropharmacological Activities

  • Antidepressant Activity : Certain pyrazole-1-carbothioamide derivatives have been evaluated for their antidepressant activity, with some showing promising results in preclinical tests (Mathew et al., 2014).
  • Monoamine Oxidase Inhibitory Activities : These derivatives have also been tested for their human monoamine oxidase inhibitory activities, which are relevant in the treatment of various neurological disorders (Şentürk et al., 2012).

Anticancer Potential

  • Cytotoxicity and Anticancer Activities : Some pyrazole-1-carbothioamide derivatives have shown cytotoxic effects on cancer cell lines and potential as anticancer agents (Wang et al., 2017).

Other Applications

  • Synthesis and Characterization : The compound and its derivatives have been extensively studied for their synthesis methods, structural characterization, and potential applications in various fields, including material sciences (Farmani et al., 2018).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how it interacts with biological systems or processes .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

Properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4-5(2-3-11)6(12)10(9-4)7(8)13/h9,11H,2-3H2,1H3,(H2,8,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWENSNGWTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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